molecular formula C24H17Cl2NO3S2 B405325 (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B405325
M. Wt: 502.4g/mol
InChI Key: CDXQRXFGPYMWGR-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with dichlorobenzyl, methoxyphenyl, and benzylidene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step often involves the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

    Introduction of Substituents: The dichlorobenzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions, where the appropriate benzyl halides react with the thiazolidinone core.

    Benzylidene Formation: The final step involves the condensation of the intermediate compound with benzaldehyde derivatives to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures, halogens, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: Shares the dichlorobenzyl and benzylidene groups but lacks the thiazolidinone core.

    5-{2-[(2,4-Dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains similar substituents but has a different core structure.

Uniqueness

The uniqueness of (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its thiazolidinone core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C24H17Cl2NO3S2

Molecular Weight

502.4g/mol

IUPAC Name

(5E)-5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H17Cl2NO3S2/c1-29-19-10-8-18(9-11-19)27-23(28)22(32-24(27)31)12-15-4-2-3-5-21(15)30-14-16-6-7-17(25)13-20(16)26/h2-13H,14H2,1H3/b22-12+

InChI Key

CDXQRXFGPYMWGR-WSDLNYQXSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)SC2=S

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)SC2=S

Origin of Product

United States

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